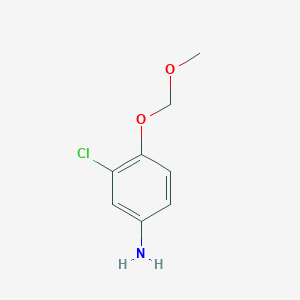

3-Chloro-4-(methoxymethoxy)aniline

Description

These compounds feature a chloro-substituted aniline core with alkoxy or aryloxy groups at the para or meta positions. For instance, 4-Chloro-3-methoxyaniline has a molecular formula of C₇H₈ClNO, a molecular weight of 157.60 g/mol, and is characterized by its low water solubility and high solubility in polar organic solvents like dimethyl sulfoxide (DMSO) . Such compounds are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and antitumor agents .

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

3-chloro-4-(methoxymethoxy)aniline |

InChI |

InChI=1S/C8H10ClNO2/c1-11-5-12-8-3-2-6(10)4-7(8)9/h2-4H,5,10H2,1H3 |

InChI Key |

KZHPFQLNHRFHPF-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=C(C=C(C=C1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methoxymethoxy)aniline typically involves the reaction of 3-chloroaniline with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom on the aniline ring with the methoxymethoxy group.

Industrial Production Methods

In an industrial setting, the production of 3-Chloro-4-(methoxymethoxy)aniline can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(methoxymethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out under reflux conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(methoxymethoxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(methoxymethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethoxy group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The chlorine atom can participate in various interactions, such as hydrogen bonding and van der Waals forces, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Methoxy vs. Ethoxy Groups

3-Chloro-4-Methoxyaniline Hydrochloride (Compound 5b) and 3-Chloro-4-Ethoxyaniline Hydrochloride (Compound 6b) were synthesized via acid hydrolysis of nitrone precursors, yielding 38.5% and unspecified yields, respectively . Key differences include:

- Solubility : Methoxy derivatives generally exhibit higher polarity than ethoxy analogs, leading to better solubility in polar solvents like THF.

- Synthetic Yield : The methoxy variant (5b) achieved a moderate yield, while the ethoxy analog (6b) required chromatographic purification, suggesting higher steric hindrance with bulkier ethoxy groups .

Table 1: Methoxy vs. Ethoxy Derivatives

| Property | 3-Chloro-4-Methoxyaniline Hydrochloride | 3-Chloro-4-Ethoxyaniline Hydrochloride |

|---|---|---|

| Molecular Formula | C₇H₈ClNO·HCl | C₈H₁₀ClNO·HCl |

| Yield | 38.5% | Not specified |

| Key Solvents | THF, Ethyl Acetate | Acetonitrile, CH₂Cl₂ |

Aryloxy-Substituted Analogs: Phenoxy and Fluorobenzyloxy Groups

3-Chloro-4-(4-Chlorophenoxy)aniline (CAS: Not specified) and 3-Chloro-4-[(3-Fluorophenyl)methoxy]aniline (CAS: 202197-26-0) highlight the impact of aryloxy substituents:

- Solubility: Both compounds exhibit very low water solubility but are soluble in DMSO. The fluorobenzyloxy derivative has enhanced lipophilicity (logP ~4.5) compared to phenoxy analogs .

- Biological Activity: The fluorobenzyloxy derivative is a key intermediate in neratinib synthesis, a tyrosine kinase inhibitor, underscoring its role in drug development . In contrast, the phenoxy analog showed moderate antimalarial activity (ED₅₀ = 3.61 mg/kg) but reduced efficacy when hybridized with sarcosine .

Table 2: Aryloxy-Substituted Analogs

Halogen and Heterocyclic Modifications

3-Chloro-4-(pyridazin-3-yloxy)aniline and 4-Chloro-3-(trifluoromethylphenoxy)aniline demonstrate the role of heterocycles and halogenation:

- Electronic Effects : Pyridazine and trifluoromethyl groups introduce electron-withdrawing effects, altering reactivity in coupling reactions. For example, pyridazine-containing analogs are used in Suzuki reactions for anticancer drug synthesis .

- Stability : Trifluoromethyl groups enhance metabolic stability, making such derivatives valuable in agrochemicals and pharmaceuticals .

Key Research Findings

- Synthetic Methods : Reductive amination and acid hydrolysis are common for methoxy/ethoxy derivatives, while Ullmann-type couplings are preferred for aryloxy analogs .

- Biological Performance : Fluorinated derivatives (e.g., 3-Chloro-4-[(3-Fluorophenyl)methoxy]aniline) show superior pharmacokinetic profiles due to enhanced lipophilicity and target binding .

- Solubility Challenges : Low water solubility of aryloxy analogs limits bioavailability, necessitating formulation strategies like DMSO solubilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.